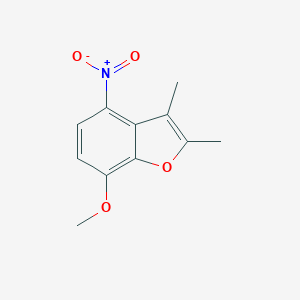

7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

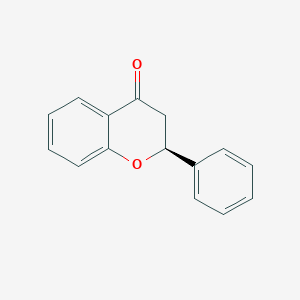

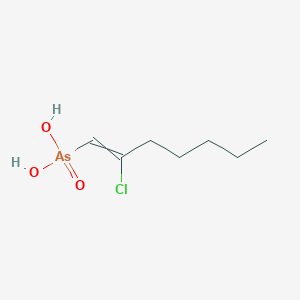

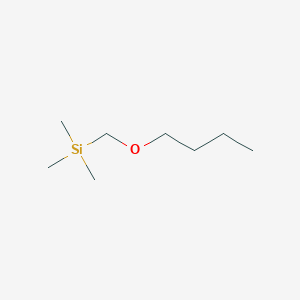

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific compound of interest is further modified with methoxy, nitro, and methyl groups at specified positions on the benzofuran skeleton.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex due to the need for specific substituent groups at particular positions on the core structure. While the provided papers do not directly describe the synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, they do offer insight into related synthetic methods. For instance, a method for synthesizing substituted naphtho[1,2-b]benzofuran-7(8H)-ones has been developed, which involves a photoinduced rearrangement of 4H-chromen-4-one derivatives. This process includes photocyclization, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening, starting from a three-component tandem condensation of specific precursors .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques and computational methods. In one of the studies, a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, was characterized using FT-IR, NMR, and density functional theory (DFT) calculations. The optimized structure, vibrational frequencies, and molecular electrostatic potential were determined, providing a comprehensive understanding of the compound's geometry and electronic properties .

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be influenced by the presence of functional groups such as nitro, methoxy, and methyl groups. Although the papers do not directly address the chemical reactions of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, they do provide information on the mutagenic activity of similar compounds. For example, it was found that only 2-nitro derivatives of benzofurans and naphthofurans exhibited a mutagenic response in the Salmonella/microsome assay, with the response being dependent on the nature and position of other substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are crucial for understanding their behavior in different environments and their potential applications. The papers provided do not offer specific data on the physical and chemical properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran. However, the mutagenic potency of a related compound, 2-nitro-7-methoxynaphtho[2,1-b]furan, was highlighted as being exceptionally high, indicating that the nitro and methoxy substituents play a significant role in the biological activity of these molecules .

科学研究应用

7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃应用的综合分析

苯并呋喃衍生物是一类化合物,由于其重要的生物活性,在许多领域都有广泛的应用。“7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃”也不例外,我们将探讨其在各个科学领域的潜在应用。

抗癌活性:苯并呋喃化合物已被证明具有强大的抗癌特性。苯并呋喃环上的特定取代模式,如“7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃”,会导致显着的细胞生长抑制作用。 这些作用已在各种癌细胞系中观察到,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌、黑色素瘤和卵巢癌 . 该化合物抑制癌细胞生长的能力使其成为癌症治疗领域进一步研究和开发的有希望的候选药物。

抗菌特性:苯并呋喃衍生物的结构特征,包括甲氧基和硝基的存在,有助于其抗菌功效。 研究表明,某些苯并呋喃化合物,特别是那些在 4 位具有卤素或羟基的化合物,显示出良好的抗菌活性 . 这表明“7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃”可以作为一种潜在的抗菌剂进行探索。

复杂苯并呋喃衍生物的合成:“7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃”独特的结构使其能够用于合成更复杂的苯并呋喃衍生物。 已经开发出了一些创新方法,如自由基环化级联,来构建复杂的苯并呋喃环,这在生物活性化合物和天然药物的合成中非常重要 .

抗氧化作用:苯并呋喃衍生物以其抗氧化特性而闻名。苯并呋喃环上取代基的特定排列可以增强这些作用,这些作用在对抗氧化应激相关疾病方面是有益的。“7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃”的抗氧化潜力可以在开发治疗由氧化损伤引起的疾病的治疗方法中得到利用。

抗丙型肝炎病毒活性:最近的发现强调了某些苯并呋喃化合物对丙型肝炎病毒 (HCV) 的活性。 鉴于结构相似性,“7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃”也可能具有这种活性,使其成为丙型肝炎疾病的潜在治疗药物候选药物 .

抗病毒应用:除了丙型肝炎外,苯并呋喃衍生物还表现出广泛的抗病毒活性。“7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃”中存在的甲氧基和硝基可能有助于其对抗多种病毒感染的功效,值得进一步研究其抗病毒应用。

天然产物合成:苯并呋喃环是许多重要天然产物中常见的结构单元。“7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃”可以用作含有苯并呋喃环的天然产物全合成的起始材料或中间体。 这种应用对于基于天然产物支架的新药的发现和开发至关重要 .

靶向治疗的开发:苯并呋喃衍生物的结构多样性允许设计副作用最小的靶向治疗。 “7-甲氧基-2,3-二甲基-4-硝基-1-苯并呋喃”可以用于开发具有特定治疗靶点的全新化合物,为治疗提供个性化方法 .

安全和危害

The safety information for 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

未来方向

Benzofuran and its derivatives, including 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, have attracted considerable attention in the fields of drug invention and development . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is expected to focus on the discovery of new drugs and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

属性

IUPAC Name |

7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRNAWRIUWZFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363253 |

Source

|

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15868-62-9 |

Source

|

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。